molecular formula C17H16N6O2S B4098955 N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide

N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide

Cat. No.: B4098955
M. Wt: 368.4 g/mol
InChI Key: OUHXCUNTUNDABQ-UHFFFAOYSA-N
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Description

N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide is a complex organic compound that features a tetrazole ring, a carbamothioyl group, and a phenylmethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the tetrazole derivative with a suitable isothiocyanate.

    Attachment of the Phenylmethoxybenzamide Moiety: The final step involves coupling the intermediate with 3-phenylmethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenylmethoxybenzamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide
  • 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide

Uniqueness

N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylmethoxybenzamide moiety distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-23-21-16(20-22-23)19-17(26)18-15(24)13-8-5-9-14(10-13)25-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,18,19,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHXCUNTUNDABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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